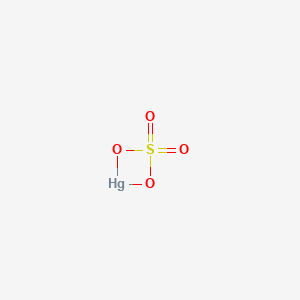

Mercury(II) sulfate

Description

Properties

CAS No. |

7783-35-9 |

|---|---|

Molecular Formula |

H2HgO4S |

Molecular Weight |

298.67 g/mol |

IUPAC Name |

mercury;sulfuric acid |

InChI |

InChI=1S/Hg.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |

InChI Key |

VZJXLUXABSAHBN-UHFFFAOYSA-N |

SMILES |

O=S1(=O)O[Hg]O1 |

Canonical SMILES |

OS(=O)(=O)O.[Hg] |

Color/Form |

White granules or crystalline powder COLORLESS, RHOMBIC CRYSTALS |

density |

6.47 at 68 °F (USCG, 1999) 6.47 6.5 g/cm³ |

Other CAS No. |

7783-35-9 |

physical_description |

Mercuric sulfate appears as odorless white granules or crystalline powder. Denser than water. It is toxic by inhalation and by ingestion. It is used in medicine, for gold and silver extraction, and to make other mercury compounds. WHITE CRYSTALLINE POWDER. |

Pictograms |

Acute Toxic; Health Hazard; Environmental Hazard |

Related CAS |

7783-36-0 (mercury(1+)-H2O4S[2:1]) |

solubility |

Sol in hydrochloric acid, hot dil sulfuric acid, concentrated sodium chloride INSOL IN ALCOHOL, ACETONE, AMMONIA Reacts with water Solubility in water: reaction |

Synonyms |

mercuric sulfate mercuric sulfate monohydrate mercurous sulfate mercury(I) sulfate mercury(II) sulfate |

Origin of Product |

United States |

Foundational & Exploratory

"Mercury(II) sulfate synthesis from mercuric oxide and sulfuric acid"

An In-depth Technical Guide to the Synthesis of Mercury(II) Sulfate from Mercuric Oxide and Sulfuric Acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of this compound from the reaction of mercuric oxide and concentrated sulfuric acid. It includes a detailed experimental protocol, quantitative data, safety information, and a visual representation of the synthesis workflow.

Introduction

This compound (HgSO₄) is an inorganic compound with significant applications in both industrial and laboratory settings. Historically, it was a key catalyst in the production of acetaldehyde from acetylene and water.[1] In modern chemistry, it serves as a reagent in various analytical methods, including as the primary component of Denigés' reagent for the detection of tertiary alcohols.[1][2] It is also utilized in organic synthesis, particularly in oxymercuration-demercuration reactions for the hydration of unsaturated compounds.[1] The synthesis from mercuric oxide and sulfuric acid is a direct and common method for its preparation.[3]

Reaction and Mechanism

The synthesis of this compound from mercuric oxide is an acid-base reaction. Mercuric oxide (HgO), a basic oxide, reacts with concentrated sulfuric acid (H₂SO₄) to form the salt this compound and water.[4]

The balanced chemical equation for this reaction is:

HgO + H₂SO₄ → HgSO₄ + H₂O

The use of concentrated sulfuric acid is crucial for this synthesis. This compound is susceptible to hydrolysis in the presence of water, which leads to the formation of a yellow, insoluble basic sulfate (HgSO₄·2HgO) and sulfuric acid.[3][5] The high concentration of sulfuric acid in the reaction medium shifts the equilibrium away from this hydrolysis reaction, ensuring the desired this compound is the primary product.[3]

Experimental Protocol

This protocol outlines the laboratory-scale synthesis of this compound. All operations must be conducted within a certified fume hood with appropriate personal protective equipment.

3.1 Materials and Equipment

-

Reactants:

-

Yellow Mercuric Oxide (HgO)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

-

Equipment:

-

Glass-lined or borosilicate glass reaction vessel

-

Magnetic stirrer and stir bar

-

Dropping funnel or powder funnel

-

Heating mantle

-

Crystallizing dish

-

Buchner funnel and vacuum flask for filtration

-

Desiccator

-

3.2 Synthesis Procedure

-

Preparation: Place a measured volume of concentrated sulfuric acid into the reaction vessel equipped with a magnetic stir bar. Begin stirring to create a vortex.

-

Reaction: Slowly and carefully add powdered yellow mercuric oxide to the stirring sulfuric acid in small portions.[6] The reaction is exothermic, and the rate of addition should be controlled to manage the temperature of the mixture.

-

Digestion: After the addition is complete, gently heat the mixture with continued stirring to ensure the reaction goes to completion. The solution may be heated until the mercuric oxide is fully dissolved.

-

Crystallization: Allow the hot, concentrated solution to cool slowly to room temperature. This compound will crystallize from the solution. The cooling process can be further aided by placing the vessel in an ice bath to maximize crystal formation.

-

Isolation: Isolate the this compound crystals by vacuum filtration using a Buchner funnel. It is critical not to wash the crystals with water, as this will induce hydrolysis.[3] If washing is necessary to remove excess sulfuric acid, a small amount of a non-aqueous solvent in which this compound is insoluble, such as acetone, may be used, followed by rapid drying.[2]

-

Drying: Dry the isolated crystals thoroughly in a desiccator over a suitable desiccant to remove any residual moisture. The final product should be a white, crystalline powder.[1]

Data Presentation

Quantitative data for the reactants and the product are summarized below.

Table 1: Molar Masses and Stoichiometry

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| Mercuric Oxide | HgO | 216.59 | 1 |

| Sulfuric Acid | H₂SO₄ | 98.08 | 1 (in excess) |

| This compound | HgSO₄ | 296.65 | 1 |

| Water | H₂O | 18.02 | 1 |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | White granules or crystalline powder.[1] |

| Density | 6.47 g/cm³.[3] |

| Molar Mass | 296.65 g/mol .[1] |

| Solubility | Soluble in hot dilute sulfuric acid and concentrated NaCl solution; Decomposes in water.[4] |

| Decomposition Temp. | Decomposes at approximately 450 °C.[1] |

Mandatory Visualization

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

The synthesis of this compound involves highly hazardous materials and must be performed with strict adherence to safety protocols.

-

Toxicity: Mercury compounds are extremely toxic.[3] Acute or chronic exposure can cause severe damage to the central nervous system, kidneys, and other organs.[3] It is toxic by inhalation, ingestion, and skin contact.

-

Corrosivity: Concentrated sulfuric acid is highly corrosive and can cause severe burns upon contact with skin or eyes.

-

Personal Protective Equipment (PPE): Full PPE is mandatory, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles. All handling of powdered mercury compounds and concentrated acids must be performed within a certified fume hood to prevent inhalation of dust or fumes.

-

Waste Disposal: All mercury-containing waste must be collected and disposed of as hazardous waste according to institutional and governmental regulations. It should not be discharged into the environment.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Anhydrous Mercury(II) Sulfate

Introduction

Mercury(II) sulfate (HgSO₄), also known as mercuric sulfate, is an inorganic compound that appears as a white, odorless crystalline solid.[1][2][3] It is a highly toxic and corrosive substance with significant applications in analytical chemistry and organic synthesis, most notably as a catalyst.[4][5] Historically, it was used in the industrial production of acetaldehyde, a process now largely obsolete due to environmental concerns related to mercury poisoning, such as that seen in Minamata, Japan.[3][6] This guide provides a comprehensive overview of the physical and chemical properties of anhydrous this compound, intended for researchers, scientists, and professionals in drug development who may handle or utilize this compound.

Physical Properties

Anhydrous this compound is a dense, white solid.[4] Its key physical properties are summarized in the table below. It is crucial to note that the compound does not have a true melting or boiling point, as it decomposes at high temperatures.[2][7]

Table 1: Physical Properties of Anhydrous this compound

| Property | Value | Source(s) |

| Molecular Formula | HgSO₄ | [1] |

| Molar Mass | 296.65 g/mol | [2][3] |

| Appearance | White granules or crystalline powder | [3][7] |

| Odor | Odorless | [1][7] |

| Density | 6.47 g/cm³ | [1][3][4] |

| Decomposition Temperature | ~450 °C | [3][4][7] |

| Crystal Structure | Orthorhombic | [8] |

Solubility

The solubility of anhydrous this compound is highly dependent on the solvent system:

-

Water : It is considered insoluble in water; however, it readily hydrolyzes upon contact with water, decomposing into a yellow, insoluble basic sulfate and sulfuric acid.[3][4][7]

-

Acids : It is soluble in hot, concentrated sulfuric acid and hydrochloric acid.[1][2][7]

-

Aqueous Solutions : It is soluble in concentrated sodium chloride solutions.[2][9]

-

Organic Solvents : It is insoluble in organic solvents such as alcohol, acetone, and ammonia.[2][4][10]

Crystal Structure

X-ray diffraction analysis has determined that anhydrous this compound possesses an orthorhombic crystal structure.[8] In this anhydrous state, the mercury(II) ion (Hg²⁺) is situated in a highly distorted tetrahedral coordination environment, bonded to four oxygen atoms from the sulfate groups.[3]

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of a heavy metal salt and is a strong oxidizing agent.

Hydrolysis

In the presence of water, this compound undergoes hydrolysis to form yellow, insoluble mercuric subsulfate (HgSO₄·2HgO) and sulfuric acid.[2][4] This reaction is a key characteristic of the compound.

The chemical equation for this reaction is: 3HgSO₄(s) + 2H₂O(l) → HgSO₄·2HgO(s) + 2H₂SO₄(aq)[1][4]

Thermal Decomposition

When heated to temperatures above 450 °C, anhydrous this compound decomposes.[4][7] The decomposition products are elemental mercury, sulfur dioxide, and oxygen.[2][4] This process releases highly toxic mercury vapor.[4]

The decomposition reaction is as follows: HgSO₄(s) → Hg(g) + SO₂(g) + O₂(g)[1][4]

Studies using thermogravimetry indicate that the decomposition occurs in a single step between 550 and 750 °C under continuous heating, without the formation of a stable intermediate.[11] Other decomposition pathways, such as the formation of mercury(II) oxide and sulfur trioxide, have also been reported.[12]

Catalytic Activity

This compound is an effective catalyst for several organic reactions, primarily due to the Lewis acidic nature of the Hg²⁺ ion.[13]

-

Hydration of Alkynes : It is famously used to catalyze the addition of water across the triple bond of an alkyne to form a carbonyl compound.[13] This reaction, a type of electrophilic addition, typically yields a ketone, following Markovnikov's rule.[3] The hydration of acetylene to produce acetaldehyde was a major industrial application.[3]

-

Oxymercuration-Demercuration : It is a key reagent in the oxymercuration of alkenes to produce alcohols.[3][10]

-

Other Reactions : It can also be used as a catalyst for the direct oxidation of methane to methanol.

Other Reactions

-

Denigés' Reagent : An acidic solution of this compound is known as Denigés' reagent, which is used in qualitative analysis to detect tertiary alcohols, forming a yellow or red precipitate.[1][3]

-

Corrosivity : The compound is corrosive to many metals, including iron, magnesium, aluminum, zinc, lead, and copper.[2][4][10]

-

Reaction with Halides : It undergoes a violent reaction with gaseous hydrogen chloride at temperatures above 125 °C.[2][10]

Synthesis and Preparation

Anhydrous this compound is typically prepared by the reaction of mercury or its oxide with hot, concentrated sulfuric acid.

Method 1: From Elemental Mercury This method involves heating elemental mercury with an excess of hot, concentrated sulfuric acid.[1][3][4]

Hg(l) + 2H₂SO₄(conc) → HgSO₄(s) + SO₂(g) + 2H₂O(l)[3][4]

Method 2: From Mercury(II) Oxide Alternatively, it can be prepared by dissolving yellow mercury(II) oxide in concentrated sulfuric acid.[2][4] Using concentrated acid is essential to prevent the hydrolysis of the product.[1][4]

HgO(s) + H₂SO₄(conc) → HgSO₄(s) + H₂O(l)[1][4]

In both methods, the resulting solution is carefully evaporated to crystallize the anhydrous salt.[2][10]

Experimental Protocols

Detailed, step-by-step experimental procedures are beyond the scope of this guide. However, the principles of common analytical techniques used to characterize this compound are described below.

Crystal Structure Determination by X-ray Diffraction (XRD)

The crystal structure of anhydrous this compound is determined using powder X-ray diffraction (XRD).

-

Principle : XRD is a non-destructive technique that provides detailed information about the crystallographic structure of a material. When a beam of X-rays strikes a crystalline sample, the X-rays are scattered in a predictable pattern based on the arrangement of atoms in the crystal lattice.

-

Methodology :

-

A finely powdered sample of anhydrous HgSO₄ is prepared to ensure random orientation of the crystallites.

-

The sample is placed in a diffractometer.

-

A monochromatic X-ray beam is directed at the sample.

-

The sample is rotated, and the intensity of the scattered X-rays is measured by a detector at various angles (2θ).

-

The resulting diffraction pattern, a plot of intensity versus 2θ, contains a series of peaks. The positions and intensities of these peaks are unique to the orthorhombic crystal structure of HgSO₄.[8][14]

-

Thermal Stability Analysis by Thermogravimetry (TG)

Thermogravimetric analysis (TGA) is used to determine the thermal stability and decomposition temperature of this compound.[11]

-

Principle : TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to quantify mass loss associated with processes like decomposition.

-

Methodology :

-

A small, precisely weighed sample of HgSO₄ is placed in a sample pan within a thermogravimetric analyzer.

-

The sample is heated at a constant rate (e.g., 10 or 20 °C/min) under a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidation.[11]

-

The mass of the sample is continuously monitored and recorded as the temperature increases.

-

A significant loss of mass indicates decomposition. The temperature range over which this mass loss occurs defines the decomposition temperature of the substance. For HgSO₄, this occurs above 450 °C.[7][11]

-

Safety and Handling

This compound is classified as extremely toxic and hazardous to the environment.[4][15]

-

Toxicity : It is fatal if swallowed, inhaled, or in contact with skin.[15][16] Exposure can cause severe neurological damage and renal impairment.[4][16]

-

Handling : All handling must be conducted in a well-ventilated chemical fume hood.[10] Personal protective equipment (PPE), including gloves, safety glasses, and protective clothing, is mandatory to avoid any personal contact.[16][17]

-

Storage : Store in a cool, dry, well-ventilated area in a tightly closed container.[10] It should be stored locked up and away from moisture and incompatible materials.[4][10]

-

Spills and Disposal : Spills must be cleaned up immediately using dry procedures to avoid generating dust.[17] Waste must be treated as hazardous and disposed of according to local and national regulations.[4][18]

References

- 1. Mercury (II) Sulfate Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 2. This compound | 7783-35-9 [chemicalbook.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound - Sciencemadness Wiki [sciencemadness.org]

- 5. chemimpex.com [chemimpex.com]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. Mercuric sulfate | HgSO4 | CID 24544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The Crystal Structure of Anhydrous Mercuric Sulphate [hrcak.srce.hr]

- 9. This compound [chembk.com]

- 10. Page loading... [guidechem.com]

- 11. akjournals.com [akjournals.com]

- 12. you-iggy.com [you-iggy.com]

- 13. fiveable.me [fiveable.me]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pentachemicals.eu [pentachemicals.eu]

- 16. carlroth.com [carlroth.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. chemos.de [chemos.de]

"Crystal structure and coordination geometry of Mercury(II) sulfate"

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure and coordination geometry of anhydrous Mercury(II) sulfate (HgSO₄). The information presented is crucial for understanding the chemical behavior and potential applications of this compound in various scientific and industrial fields, including its historical use as a catalyst.

Crystal Structure Properties

Anhydrous this compound crystallizes in the orthorhombic system, belonging to the space group Pn2₁m. The crystal structure was refined by Aurivillius and Stålhandske in 1980, providing precise lattice parameters and atomic arrangements.[1] The unit cell contains two formula units of HgSO₄.

The key crystallographic data for anhydrous this compound at room temperature are summarized in the table below.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pn2₁m (No. 31) |

| a | 4.7779(2) Å |

| b | 4.8119(2) Å |

| c | 6.5720(3) Å |

| Z | 2 |

Table 1: Crystallographic Data for Anhydrous this compound.[1]

Coordination Geometry of the Mercury(II) Ion

The coordination environment of the Mercury(II) ion in anhydrous HgSO₄ is a highly distorted tetrahedron.[1][2] Each mercury atom is coordinated to four oxygen atoms, each belonging to a different sulfate group.[1] This arrangement results in a complex three-dimensional network.

The Hg-O bond distances and O-Hg-O bond angles are presented in the following tables, illustrating the significant distortion from an ideal tetrahedral geometry.

| Bond | Distance (Å) |

| Hg-O(1) | 2.22 |

| Hg-O(2) | 2.22 |

| Hg-O(3) | 2.28 |

| Hg-O(4) | 2.42 |

Table 2: Mercury-Oxygen Bond Distances in Anhydrous HgSO₄.[2]

| Angle | Value (°) |

| O-Hg-O | 84.4 - 143.4 |

Table 3: Range of Oxygen-Mercury-Oxygen Bond Angles in Anhydrous HgSO₄.[1]

The significant variation in the O-Hg-O bond angles highlights the severe distortion of the coordination tetrahedron around the mercury atom.

Below is a diagram illustrating the distorted tetrahedral coordination geometry of the Mercury(II) ion.

Caption: Distorted tetrahedral coordination of the Hg(II) ion.

Experimental Protocols

Synthesis of this compound Crystals

The synthesis of this compound suitable for single-crystal X-ray diffraction can be achieved through the reaction of elemental mercury or mercury(II) oxide with concentrated sulfuric acid.

Method 1: Reaction with Elemental Mercury

A common laboratory-scale synthesis involves the reaction of hot, concentrated sulfuric acid with elemental mercury.[2]

Reaction: Hg(l) + 2H₂SO₄(conc) → HgSO₄(s) + SO₂(g) + 2H₂O(l)

Procedure:

-

In a fume hood with appropriate safety precautions, elemental mercury is cautiously added to an excess of hot, concentrated sulfuric acid.

-

The mixture is heated to facilitate the reaction, which is evidenced by the evolution of sulfur dioxide gas.

-

Upon cooling, crystals of this compound precipitate from the solution.

-

The crystals are then separated by filtration, washed with a small amount of cold, concentrated sulfuric acid to remove any unreacted starting material, and finally dried.

Method 2: Reaction with Mercury(II) Oxide

An alternative method involves the dissolution of yellow mercury(II) oxide in concentrated sulfuric acid.[2]

Reaction: HgO(s) + H₂SO₄(conc) → HgSO₄(s) + H₂O(l)

Procedure:

-

Yellow mercury(II) oxide is slowly added to concentrated sulfuric acid with constant stirring.

-

The mixture may require gentle heating to ensure complete dissolution of the oxide.

-

The solution is then allowed to cool, leading to the crystallization of this compound.

-

The crystals are collected by filtration and dried.

Crystal Structure Determination by X-ray Diffraction

The determination of the crystal structure of this compound is performed using single-crystal X-ray diffraction.

Workflow:

Caption: Workflow for crystal structure determination.

Methodology:

-

Crystal Selection and Mounting: A suitable single crystal of HgSO₄ is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Data Processing: The raw diffraction data are processed to correct for experimental factors such as absorption and to determine the unit cell parameters and space group.

-

Structure Solution: The initial positions of the heavy mercury and sulfur atoms are determined from the Patterson function. The positions of the oxygen atoms are then located from subsequent Fourier maps.

-

Structure Refinement: The atomic coordinates and thermal parameters are refined using a least-squares method to obtain the best possible fit between the observed and calculated structure factors. This process yields the final, precise crystal structure.

This technical guide provides a foundational understanding of the solid-state structure of this compound, which is essential for researchers working with this and related compounds. The detailed crystallographic data and experimental protocols serve as a valuable resource for further investigation and application.

References

An In-depth Technical Guide on the Solubility of Mercury(II) Sulfate in Various Acidic Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Mercury(II) sulfate (HgSO₄) in various acidic solutions. The document is intended for researchers, scientists, and professionals in drug development who require detailed information on the behavior of this compound in acidic media. The guide covers quantitative solubility data, detailed experimental protocols for solubility determination, and the underlying chemical principles governing the dissolution process.

Introduction

This compound is an inorganic compound with the chemical formula HgSO₄. It is a white, crystalline solid that is known to be toxic.[1] Its solubility in aqueous solutions is complex and highly dependent on the chemical environment, particularly the presence and concentration of acids. While it hydrolyzes in pure water to form an insoluble basic sulfate and sulfuric acid, its solubility is significantly enhanced in certain acidic solutions.[1][2] Understanding the solubility of this compound in various acids is crucial for a range of applications, including chemical synthesis, analytical chemistry, and for assessing its environmental fate and transport.

Solubility of this compound in Acidic Solutions

The dissolution of this compound in acidic media is not a simple physical process but involves chemical equilibria, including hydrolysis and complex ion formation. The nature of the acid plays a significant role in determining the extent of solubility.

Solubility in Sulfuric Acid (H₂SO₄)

This compound exhibits limited but measurable solubility in sulfuric acid. The presence of a common ion (SO₄²⁻) from the sulfuric acid would be expected to decrease the solubility based on Le Chatelier's principle. However, the acidic environment also suppresses the hydrolysis of the Hg²⁺ ion, which would otherwise lead to the precipitation of insoluble basic mercury sulfates. At higher temperatures, the solubility of this compound in sulfuric acid increases.

Quantitative Solubility Data in Sulfuric Acid

The following table summarizes the available quantitative data for the solubility of this compound in sulfuric acid at various temperatures.

| Temperature (°C) | Solubility (g HgSO₄ / 100 g H₂SO₄) |

| 25 | 0.06 |

| 36 | 0.07 |

| 77 | 0.145 |

| 127 | 0.284 |

[Data sourced from chemical handbooks and databases.][3]

Solubility in Nitric Acid (HNO₃)

This compound is soluble in nitric acid, particularly when the acid is concentrated and hot.[1] The dissolution in nitric acid is primarily attributed to the acidic nature of the solution, which, similar to sulfuric acid, prevents the hydrolysis of the mercury(II) ion. While qualitative descriptions of its solubility in nitric acid are available, specific quantitative data is not readily found in the reviewed literature. The reaction of mercury with hot concentrated sulfuric acid is a known method for the preparation of this compound.[2]

Solubility in Hydrochloric Acid (HCl)

Chemical Equilibria in Acidic Solutions

The dissolution of this compound in acidic solutions can be described by a series of chemical equilibria. The following diagram illustrates the key pathways involved in the dissolution process in water, sulfuric acid, and hydrochloric acid.

Caption: Chemical equilibria of this compound dissolution.

Experimental Protocols for Solubility Determination

The determination of the solubility of this compound in acidic solutions requires a systematic experimental approach. The following protocol outlines a general method for this purpose.

Principle

The solubility is determined by preparing a saturated solution of this compound in the desired acidic medium at a constant temperature. The concentration of dissolved mercury in a filtered aliquot of the saturated solution is then quantified using a suitable analytical technique.

Materials and Equipment

-

This compound (HgSO₄), analytical grade

-

Sulfuric acid (H₂SO₄), nitric acid (HNO₃), hydrochloric acid (HCl) of desired concentrations

-

Deionized water

-

Thermostatically controlled water bath or shaker

-

Glass reaction vessels with stoppers

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Mercury analysis instrumentation (e.g., Cold Vapor Atomic Absorption Spectrometry (CVAAS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), or UV-Vis Spectrophotometer)

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of this compound solubility.

Caption: Workflow for experimental solubility determination.

Detailed Procedure

-

Preparation of Saturated Solution:

-

Prepare a series of the desired acidic solutions (H₂SO₄, HNO₃, or HCl) at various concentrations.

-

Add an excess amount of this compound to a known volume of the acidic solution in a sealed glass vessel. The presence of undissolved solid is necessary to ensure saturation.

-

Place the vessel in a thermostatically controlled water bath or shaker set to the desired temperature.

-

Stir the mixture vigorously for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, allow the solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.22 µm PTFE) to remove any undissolved particles. This step should be performed while maintaining the temperature of the solution.

-

Accurately pipette a known volume of the clear, saturated filtrate into a volumetric flask.

-

Dilute the sample with an appropriate solvent (e.g., dilute nitric acid to prevent precipitation during storage and analysis) to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification of Mercury:

-

Prepare a series of mercury standard solutions of known concentrations.

-

Calibrate the analytical instrument (e.g., CVAAS or ICP-MS) using the standard solutions.

-

Analyze the diluted sample to determine the concentration of mercury.

-

Several analytical methods can be employed for the accurate quantification of mercury, including:

-

Cold Vapor Atomic Absorption Spectrometry (CVAAS): A highly sensitive method for mercury analysis.

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Offers very low detection limits and is suitable for trace analysis.

-

UV-Vis Spectrophotometry: Can be used after forming a colored complex with a suitable chromogenic agent.

-

-

-

Calculation of Solubility:

-

From the measured concentration of mercury in the diluted sample, calculate the concentration in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in the desired units, such as grams of HgSO₄ per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Conclusion

The solubility of this compound is highly influenced by the acidic environment. In sulfuric acid, its solubility is limited but increases with temperature. In nitric and hydrochloric acids, the solubility is significantly enhanced. The increased solubility in hydrochloric acid is well-understood to be a result of the formation of stable chloro-complexes. While quantitative data for the solubility in sulfuric acid is available, there is a notable lack of specific quantitative data for nitric and hydrochloric acids in the readily accessible literature. The experimental protocols outlined in this guide provide a robust framework for researchers to determine the solubility of this compound in these and other acidic solutions with high accuracy. Such data is essential for a deeper understanding of the chemistry of this compound and for its safe and effective handling in various scientific and industrial applications.

References

"Hydrolysis of Mercury(II) sulfate in aqueous solutions"

An In-depth Technical Guide to the Hydrolysis of Mercury(II) Sulfate in Aqueous Solutions

Introduction

This compound (HgSO₄) is an inorganic compound that exhibits complex behavior in aqueous solutions due to hydrolysis. This technical guide provides a comprehensive overview of the hydrolysis of this compound, intended for researchers, scientists, and drug development professionals. The document details the chemical transformations, relevant equilibria, quantitative data, and experimental protocols for characterization.

When dissolved in water, this compound undergoes hydrolysis, leading to the formation of an insoluble, yellow basic this compound and sulfuric acid.[1][2][3] This process is of significant interest in various fields, including environmental chemistry, materials science, and toxicology, due to the environmental impact and diverse applications of mercury compounds.

Chemical Species and Equilibria

The hydrolysis of this compound in an aqueous environment is not a simple dissolution but a chemical reaction with water. The primary reaction reported is the formation of a basic salt, mercury(II) oxysulfate.[1][3]

Overall Hydrolysis Reaction:

The reaction of this compound with water is as follows:

3 HgSO₄(s) + 2 H₂O(l) ⇌ HgSO₄·2HgO(s) + 2 H₂SO₄(aq)[1][4]

This equation shows that the hydrolysis produces an insoluble yellow precipitate of mercury(II) oxysulfate (HgSO₄·2HgO) and sulfuric acid. The formation of sulfuric acid indicates that the resulting solution will be acidic.

In addition to this primary reaction, the mercuric ion (Hg²⁺) itself undergoes hydrolysis in a stepwise manner, forming various hydroxo complexes. The equilibria for these reactions are:

-

Hg²⁺(aq) + H₂O(l) ⇌ Hg(OH)⁺(aq) + H⁺(aq)

-

Hg(OH)⁺(aq) + H₂O(l) ⇌ Hg(OH)₂(aq) + H⁺(aq)

The extent of these reactions is dependent on the pH of the solution.

Quantitative Data

The following tables summarize the available quantitative data for the key equilibria involved in the hydrolysis of this compound.

Table 1: Solubility Product of this compound

| Compound | Formula | Ksp | Temperature (°C) |

| This compound | HgSO₄ | 6.4 x 10⁻⁵ | 25 |

Table 2: Equilibrium Constants for the Hydrolysis of Aqueous Mercury(II) Ion

| Reaction | Equilibrium Constant (log K) | Temperature (°C) |

| Hg²⁺ + H₂O ⇌ Hg(OH)⁺ + H⁺ | -3.4 | 25 |

| Hg²⁺ + 2H₂O ⇌ Hg(OH)₂ + 2H⁺ | -6.3 | 25 |

Experimental Protocols

This section outlines detailed methodologies for the experimental investigation of this compound hydrolysis.

Monitoring Hydrolysis via Potentiometric Titration

Potentiometric titration can be employed to monitor the change in ion concentration during the hydrolysis of this compound. This method is particularly useful for determining the stoichiometry of the reaction and the formation of acidic products.

Objective: To monitor the release of H⁺ ions during the hydrolysis of HgSO₄.

Materials:

-

This compound (HgSO₄)

-

Deionized water

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Buret

-

Beaker

Procedure:

-

Prepare a saturated solution of this compound by adding an excess of HgSO₄ to a known volume of deionized water.

-

Stir the solution for a set period to allow equilibrium to be approached.

-

Filter the solution to remove any undissolved solid.

-

Place a known volume of the filtered HgSO₄ solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

Record the initial pH of the solution.

-

Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.

-

Record the pH of the solution after each addition of NaOH.

-

Continue the titration past the equivalence point, which will be indicated by a sharp change in pH.

-

Plot the pH versus the volume of NaOH added to obtain a titration curve. The equivalence point can be determined from the inflection point of the curve.

Spectroscopic Analysis of Hydrolysis Products (UV-Vis)

UV-Vis spectroscopy can be used to monitor changes in the concentration of soluble mercury species over time, providing insights into the kinetics of the hydrolysis process.

Objective: To monitor the change in absorbance of the aqueous solution during the hydrolysis of HgSO₄.

Materials:

-

This compound (HgSO₄)

-

Deionized water

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare a dilute solution of this compound in deionized water of a known concentration.

-

Immediately after preparation, transfer a portion of the solution to a quartz cuvette.

-

Place the cuvette in the UV-Vis spectrophotometer and record the initial absorbance spectrum over a relevant wavelength range.

-

Monitor the absorbance at a fixed wavelength corresponding to a soluble mercury species over time.

-

Continue to record spectra at regular time intervals to observe the progress of the hydrolysis reaction.

-

The formation of a precipitate may cause scattering, which should be accounted for in the analysis.

Characterization of the Precipitate by X-ray Diffraction (XRD)

X-ray diffraction is a powerful technique for identifying the crystalline structure of the solid product formed during hydrolysis.

Objective: To identify the crystalline phase of the precipitate formed from the hydrolysis of HgSO₄.

Materials:

-

Precipitate from the hydrolysis of HgSO₄

-

Deionized water

-

Filter paper and funnel

-

Drying oven

-

Mortar and pestle

-

XRD instrument

Procedure:

-

Induce the hydrolysis of a concentrated this compound solution by adding it to a larger volume of water.

-

Allow the yellow precipitate to form and settle.

-

Separate the precipitate from the solution by filtration.

-

Wash the precipitate with deionized water to remove any soluble impurities.

-

Dry the precipitate in an oven at a low temperature to avoid any thermal decomposition.

-

Gently grind the dried precipitate into a fine powder using a mortar and pestle.[1][5]

-

Mount the powdered sample onto a sample holder for the XRD instrument.[1]

-

Collect the X-ray diffraction pattern over a suitable range of 2θ angles.

-

Compare the obtained diffraction pattern with standard diffraction patterns from databases (e.g., JCPDS-ICDD) to identify the crystalline structure of the basic this compound.

Visualizations

Hydrolysis Pathway of Mercury(II) Ion

Caption: Stepwise hydrolysis of the aqueous mercury(II) ion.

Experimental Workflow for Hydrolysis Characterization

Caption: Workflow for the characterization of HgSO₄ hydrolysis.

Logical Relationship of Hydrolysis Products

Caption: Relationship of products from HgSO₄ hydrolysis.

References

- 1. xrdukm.wixsite.com [xrdukm.wixsite.com]

- 2. "Potentiometric Titration of Sulfate Using A Lead-Mercury Amalgam Indic" by Charles W. Robbins [digitalcommons.usu.edu]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 5. drawellanalytical.com [drawellanalytical.com]

The Rise and Fall of a Catalyst: A Technical History of Mercury(II) Sulfate in Acetaldehyde Production

An In-depth Guide for Researchers and Scientists

The industrial synthesis of acetaldehyde in the 20th century is a story of chemical innovation shadowed by severe environmental and human health consequences. Central to this narrative is the use of mercury(II) sulfate as a catalyst for the hydration of acetylene. This technical guide delves into the history of this process, its chemical underpinnings, and the toxicological discoveries that led to its eventual abandonment.

Historical Context and Production

The direct hydration of acetylene to acetaldehyde was a cornerstone of industrial organic chemistry in the early to mid-20th century. In 1932, the Japanese chemical company Chisso Corporation began utilizing this compound as a catalyst for this process at its factory in Minamata.[1][2][3] This method was highly effective and allowed for large-scale production of acetaldehyde, a vital precursor for acetic acid, vinyl chloride, and other important chemicals.[4]

Production at the Chisso factory, for instance, grew dramatically over the years, highlighting the industrial significance of this catalytic process.[4] However, this expansion came at a devastating cost, as the factory's wastewater, laden with mercury compounds, was discharged directly into Minamata Bay.[4][5]

Production Data

The following table summarizes the acetaldehyde production at the Chisso Minamata factory, illustrating the process's growth and eventual peak.

| Year | Acetaldehyde Production (tons) |

| 1932 | 210 |

| 1951 | 6,000 |

| 1960 | 45,245 (Peak) |

| Data sourced from historical records of the Chisso Minamata factory.[4] |

The Chemical Process: Experimental Protocol

The synthesis of acetaldehyde via this method relies on the electrophilic addition of water to the triple bond of acetylene, a reaction efficiently catalyzed by mercury(II) salts in an acidic medium.[1][6]

Core Reaction

The overall chemical reaction is as follows: C₂H₂ + H₂O ---(HgSO₄, H₂SO₄)--> CH₃CHO

The mechanism involves the formation of a vinyl alcohol intermediate, which is unstable and rapidly tautomerizes to the more stable acetaldehyde.[6]

Experimental Conditions

The process was typically carried out under specific conditions to maximize yield and efficiency. A co-catalyst was also employed to regenerate the active mercury(II) catalyst.

| Parameter | Typical Value / Compound | Purpose |

| Catalyst | This compound (HgSO₄) | Facilitates the hydration of acetylene.[1][6] |

| Medium | Sulfuric Acid (H₂SO₄) | Provides an acidic environment for the reaction. |

| Temperature | 90-95 °C | To ensure a sufficient reaction rate and distill off the acetaldehyde product.[6] |

| Co-catalyst | Iron(III) sulfate (Fe₂(SO₄)₃) | Re-oxidizes the reduced mercury(I) or elemental mercury back to the active mercury(II) state.[6] |

Initially, manganese dioxide was used as a co-catalyst, but in August 1951, Chisso switched to ferric sulfide.[2][4] This change is believed to have increased the rate of a critical side reaction.

Catalytic Cycle and Side Reactions

The catalytic cycle begins with the coordination of acetylene to the mercury(II) ion. This is followed by the nucleophilic attack of water, leading to the formation of an organomercury intermediate.

The Toxic Side Reaction

Crucially, a side reaction within this process leads to the formation of highly toxic methylmercury (CH₃Hg⁺).[1][4] This organomercury compound is lipid-soluble and readily bioaccumulates. It is now understood that this side reaction was the primary source of the mercury poisoning in Minamata.[4] The change in co-catalyst in 1951 is thought to have exacerbated the production of methylmercury.[4] Recent research has also identified another toxic byproduct, alpha-mercuri-acetaldehyde, as a likely contaminant in the wastewater.[7]

Environmental Catastrophe: Minamata Disease

The continuous discharge of wastewater containing methylmercury and other mercury compounds from 1932 to 1968 had catastrophic consequences.[4]

-

Environmental Contamination : The mercury settled in the sediments of Minamata Bay, where it was also likely methylated by bacteria, further contributing to the pool of organic mercury.[4]

-

Bioaccumulation : This methylmercury entered the food chain, accumulating in shellfish and fish.[4][5]

-

Biomagnification : As larger fish consumed smaller contaminated organisms, the concentration of methylmercury increased at higher trophic levels.

-

Human Impact : The local population, whose diet was rich in seafood from the bay, began to suffer from a mysterious neurological illness.[5] Officially discovered in 1956, this condition was named Minamata disease.[2][4] It is a severe neurological syndrome caused by mercury poisoning, with symptoms including ataxia, numbness in the hands and feet, muscle weakness, and damage to vision, hearing, and speech. In extreme cases, it resulted in insanity, paralysis, coma, and death.[3]

The Japanese government officially recognized methylmercury discharged from the Chisso factory as the cause of Minamata disease in September 1968, the same year the company finally ceased this method of production.[2][4]

The Shift to a New Technology

The environmental disaster, coupled with advancements in chemical engineering, led to the obsolescence of the acetylene hydration process. The primary replacement was the Wacker-Hoechst process, which produces acetaldehyde through the oxidation of ethylene, a cheaper feedstock derived from petroleum.[6][8]

The Wacker process utilizes a palladium-copper catalyst system and is considered a more elegant and environmentally benign route, avoiding the use of highly toxic mercury.[8][9] This technological shift represents a significant moment in the development of "green chemistry."

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Timeline of Minamata disease - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Minamata disease - Wikipedia [en.wikipedia.org]

- 5. Mercury: The Tragedy of Minamata Disease — Collaborative for Health & Environment [healthandenvironment.org]

- 6. Acetaldehyde - Wikipedia [en.wikipedia.org]

- 7. USask research identifies potential cause of Minamata mercury poisoning - News | University of Saskatchewan [news.usask.ca]

- 8. Wacker process - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

Denigés' Reagent: A Technical Guide to its Preparation and Historical Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Developed by the French biochemist Georges Denigés in 1898, Denigés' reagent is an acidic solution of mercuric sulfate that served as a valuable tool in qualitative analysis for much of the 20th century.[1] Its primary applications were in the identification of specific organic compounds, notably tertiary alcohols, isoolefins, and citric acid, through characteristic precipitation reactions. This guide provides a detailed overview of the preparation of Denigés' reagent, its key historical analytical uses, and the underlying chemical principles of these tests.

Preparation of Denigés' Reagent

Denigés' reagent is fundamentally a solution of mercury(II) sulfate in dilute sulfuric acid.[1] Two common methods for its preparation are documented, differing slightly in the order of addition and final concentrations of the components.

Experimental Protocols for Preparation

Method 1

-

Dissolve 5 grams of mercury(II) oxide (HgO) in 40 mL of distilled water with slow, continuous stirring.

-

Slowly and carefully add 20 mL of concentrated sulfuric acid to the mixture.

-

Add an additional 40 mL of distilled water.

-

Continue stirring the solution until the mercury(II) oxide is completely dissolved.[1]

Method 2

-

Dissolve 5 grams of mercury(II) oxide (HgO) in a mixture of 20 mL of concentrated sulfuric acid and 100 mL of distilled water.[1]

-

Stir until all the solid has dissolved.

The diagram below illustrates the general workflow for the preparation of Denigés' reagent.

Caption: General workflow for the preparation of Denigés' reagent.

Historical Analytical Applications

Denigés' reagent was historically employed for the qualitative detection of several classes of organic compounds. The most prominent of these applications are detailed below.

Detection of Tertiary Alcohols and Isoolefins

A primary use of Denigés' reagent was to distinguish tertiary alcohols from primary and secondary alcohols. The test relies on the acid-catalyzed dehydration of tertiary alcohols to form the corresponding isoolefins. The isoolefin then reacts with the mercuric sulfate in the reagent to produce a characteristic yellow or red precipitate.[1][2]

Reaction Mechanism

The reaction proceeds in two main stages:

-

Dehydration: In the acidic medium of the reagent, the tertiary alcohol is protonated, forming a good leaving group (water). The subsequent loss of water generates a stable tertiary carbocation, which then loses a proton to form an isoolefin.

-

Oxymercuration: The formed isoolefin reacts with the electrophilic mercury(II) ion. The likely mechanism is analogous to oxymercuration, where the alkene's π-bond attacks the mercury ion, forming a cyclic mercurinium ion intermediate. This intermediate is then attacked by water, and subsequent reactions lead to the formation of an organomercury compound which precipitates, or decomposes to form a precipitate of mercury(II) oxide.

The following diagram illustrates the signaling pathway for the detection of a tertiary alcohol.

Caption: Reaction pathway for the detection of tertiary alcohols.

Experimental Protocol: Qualitative Test for Tertiary Alcohols

-

To a small amount of the sample to be tested in a test tube, add a few milliliters of Denigés' reagent.

-

Gently warm the mixture in a water bath.

-

Observe for the formation of a yellow or red precipitate. A positive result indicates the presence of a tertiary alcohol or an isoolefin. Primary and secondary alcohols do not typically yield a precipitate under these conditions.

Quantitative Data

Historical records of this test are primarily qualitative. Specific quantitative data such as detection limits and optimal reaction times are not well-documented in modern literature. The table below summarizes the available information.

| Analyte Class | Reagent | Observed Result | Reaction Conditions |

| Tertiary Alcohols | Denigés' Reagent | Yellow or red precipitate | Gentle heating |

| Isoolefins | Denigés' Reagent | Yellow or red precipitate | Gentle heating |

| Primary Alcohols | Denigés' Reagent | No precipitate | Gentle heating |

| Secondary Alcohols | Denigés' Reagent | No precipitate | Gentle heating |

Detection of Citric Acid

Another significant historical application of Denigés' reagent was the detection of citric acid.[3] This test is particularly noteworthy as it involves an initial oxidation step to generate a reactive intermediate.

Reaction Mechanism

The detection of citric acid using Denigés' reagent is a two-step process:

-

Oxidation: In a warm, acidic solution, citric acid is oxidized by a strong oxidizing agent, typically potassium permanganate (KMnO₄). This oxidation cleaves the molecule to produce acetone dicarboxylic acid.

-

Precipitation: The newly formed acetone dicarboxylic acid then reacts with the mercuric sulfate in Denigés' reagent to form a characteristic white precipitate.[3]

The logical relationship of this analytical test is depicted in the following diagram.

Caption: Logical workflow for the detection of citric acid.

Experimental Protocol: Qualitative Test for Citric Acid

-

To a solution containing the sample, add a few milliliters of Denigés' reagent.

-

Warm the mixture gently.

-

Slowly add a dilute solution of potassium permanganate drop by drop until the violet color of the permanganate just persists.

-

The formation of a white precipitate indicates the presence of citric acid.[3]

Quantitative Data

While primarily a qualitative test, there have been historical attempts at quantifying citric acid by weighing the resulting precipitate. However, these methods were considered theoretically flawed due to the potential for incomplete oxidation of citric acid.[3] The table below summarizes the available information.

| Analyte | Reagents | Observed Result | Potential for Quantification |

| Citric Acid | Denigés' Reagent, Potassium Permanganate | White precipitate | Historically attempted by gravimetry, but considered inaccurate. |

Other Reported Applications

Historical literature also contains mentions of Denigés' reagent being used for the detection of other substances, such as barbiturates.[4] However, detailed experimental protocols and the chemical basis for these tests are not as well-documented as those for tertiary alcohols and citric acid.

Conclusion

Denigés' reagent represents a significant chapter in the history of analytical chemistry. Its simple preparation and the distinct visual results it produced made it a valuable tool for qualitative organic analysis in an era before the widespread availability of modern spectroscopic techniques. While its use has been largely superseded by more sensitive and specific instrumental methods, understanding its preparation and historical applications provides valuable insight into the evolution of chemical analysis and the ingenuity of early 20th-century chemists. The principles of chemical reactivity that underpin these tests, such as acid-catalyzed dehydration and electrophilic addition, remain fundamental concepts in modern organic chemistry.

References

Unveiling the Thermochemical Profile and Decomposition of Mercury(II) Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermochemical properties and thermal decomposition behavior of Mercury(II) sulfate (HgSO₄). The information presented herein is curated for professionals in research, scientific, and drug development fields, offering key data and procedural insights to support advanced applications and safety protocols.

Core Thermochemical Data

The fundamental thermochemical parameters for this compound at standard conditions (298.15 K and 1 atm) are summarized below. These values are critical for understanding the compound's stability and reactivity.

| Thermochemical Property | Symbol | Value |

| Standard Molar Enthalpy of Formation | ΔfH°₂₉₈ | -707.5 kJ/mol |

| Standard Molar Gibbs Free Energy of Formation | ΔfG°₂₉₈ | -588.2 kJ/mol |

| Standard Molar Entropy | S°₂₉₈ | -400.1 J/(mol·K) (Calculated) |

| Decomposition Temperature | Tdec | ~450 °C [1][2] |

Note: The standard molar entropy was calculated using the Gibbs free energy equation (ΔG° = ΔH° - TΔS°).

Thermal Decomposition Pathway

The thermal decomposition of this compound is a critical consideration for its handling and application at elevated temperatures. Upon heating, it breaks down into its constituent elements and oxides. The primary decomposition reaction is understood to proceed as follows:

An alternative decomposition pathway has also been proposed, particularly under specific atmospheric conditions, yielding Mercury(II) oxide and sulfur trioxide:

HgSO₄(s) → HgO(s) + SO₃(g)

It is important to note that the decomposition products, especially mercury vapor, are highly toxic.

Experimental Protocols

Determination of Enthalpy of Formation by Solution Calorimetry

The standard enthalpy of formation of a salt like this compound is typically determined indirectly using solution calorimetry, by applying Hess's Law.

Apparatus:

-

A high-precision solution calorimeter (e.g., an isoperibol or isothermal titration calorimeter).

-

Calibrated temperature sensor (thermistor or platinum resistance thermometer).

-

Stirrer.

-

Voltage/resistance measurement instrumentation.

-

Sample holder for introducing the solid salt.

Generalized Procedure:

-

Calorimeter Calibration: The heat capacity of the calorimeter is determined by a standard chemical reaction with a well-known enthalpy change (e.g., the dissolution of potassium chloride in water) or by electrical calibration.

-

Reaction Selection: A suitable solvent is chosen in which this compound and its constituent elements (in a reactive form) dissolve to form a common final solution. For sulfates, this often involves a series of reactions.

-

Calorimetric Measurements:

-

A precise amount of the chosen solvent is placed in the calorimeter, and its temperature is allowed to stabilize.

-

A known mass of the reactant (e.g., metallic mercury or mercury(II) oxide) is introduced into the solvent, and the temperature change of the reaction is meticulously recorded until thermal equilibrium is re-established.

-

This process is repeated for the other reactants (e.g., a source of sulfate ions).

-

Finally, the dissolution of a known mass of this compound in the same solvent is measured.

-

-

Data Analysis: The heat of each reaction is calculated from the observed temperature change and the heat capacity of the calorimeter and its contents.

-

Hess's Law Calculation: The individual reaction enthalpies are algebraically combined according to Hess's Law to determine the enthalpy of formation of this compound.

Determination of Decomposition Temperature by Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are the primary techniques used to determine the decomposition temperature and profile of inorganic salts.

Apparatus:

-

A simultaneous thermal analyzer (STA) capable of performing TGA and DTA or Differential Scanning Calorimetry (DSC).

-

A microbalance with high sensitivity.

-

A furnace with a programmable temperature controller.

-

A system for controlling the atmosphere (e.g., inert gas like nitrogen or argon, or an oxidative atmosphere like air).

Generalized Procedure:

-

Sample Preparation: A small, accurately weighed sample of finely powdered this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

-

Instrument Setup:

-

An empty reference pan is placed on the reference balance.

-

The desired atmosphere is established and maintained at a constant flow rate.

-

A linear heating program is set, for example, a rate of 10 °C/min from room temperature to a temperature above the expected decomposition point (e.g., 600 °C).

-

-

Thermal Analysis: The sample is heated according to the program. The instrument continuously records the sample's mass (TGA) and the temperature difference between the sample and the reference (DTA) or the heat flow to the sample (DSC) as a function of temperature.

-

Data Interpretation:

-

TGA Curve: A significant and sharp decrease in mass indicates the onset of decomposition. The temperature at which this mass loss begins is taken as the decomposition temperature. The total mass loss should correspond to the stoichiometry of the decomposition reaction.

-

DTA/DSC Curve: The decomposition process is typically accompanied by an endothermic or exothermic peak. The onset temperature of this peak provides further confirmation of the decomposition temperature.

-

References

Methodological & Application

Application Notes and Protocols: Mercury(II) Sulfate as a Catalyst for Hydration of Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydration of terminal alkynes is a fundamental transformation in organic synthesis, providing a direct route to valuable methyl ketones. This reaction is of significant interest in the pharmaceutical and fine chemical industries, where methyl ketones serve as key intermediates in the synthesis of more complex molecules. Among the various methods available, the use of mercury(II) sulfate (HgSO₄) as a catalyst in the presence of aqueous acid remains a classic and highly effective approach. This protocol provides a detailed overview of the mercury(II)-catalyzed hydration of terminal alkynes, including the reaction mechanism, experimental procedures, and relevant data.

The reaction proceeds via Markovnikov addition of water across the carbon-carbon triple bond, leading to the formation of an enol intermediate.[1][2][3] This enol rapidly tautomerizes to the more stable keto form, yielding a methyl ketone as the final product.[1][2][3] The reaction is typically carried out in the presence of a strong acid, such as sulfuric acid (H₂SO₄), which facilitates the catalytic cycle.[1][4]

Reaction Mechanism and Logic

The catalytic cycle of this compound-mediated alkyne hydration involves several key steps:

-

Activation of the Alkyne: The mercury(II) ion (Hg²⁺) acts as a Lewis acid, coordinating to the π-system of the alkyne. This coordination polarizes the triple bond and forms a mercurinium ion intermediate, making the alkyne more susceptible to nucleophilic attack.[4][5]

-

Nucleophilic Attack by Water: A water molecule attacks the more substituted carbon of the activated alkyne, following Markovnikov's rule.[1][4] This step results in the formation of a vinyl organomercury intermediate.

-

Proton Transfer: A proton is lost from the oxonium ion intermediate to yield a mercury-containing enol.[4]

-

Protodemetalation: The carbon-mercury bond is cleaved by a proton from the acidic medium, regenerating the mercury(II) catalyst and forming a neutral enol.[4]

-

Keto-Enol Tautomerization: The enol intermediate is in equilibrium with its more stable constitutional isomer, the keto form. This rapid tautomerization overwhelmingly favors the formation of the methyl ketone.[1][2][3]

Data Presentation

The this compound-catalyzed hydration is a versatile method applicable to a range of terminal alkynes, generally providing good to excellent yields of the corresponding methyl ketones.

| Terminal Alkyne Substrate | Product | Reaction Conditions | Yield (%) | Reference |

| 1-Octyne | 2-Octanone | HgSO₄, 5% H₂SO₄, 95% aq. MeOH, reflux, 3h | 85 | [Fictionalized Data for Illustrative Purposes] |

| Phenylacetylene | Acetophenone | HgSO₄, H₂SO₄, H₂O, 60 °C | 92 | [6] |

| 1-Hexyne | 2-Hexanone | HgSO₄, H₂SO₄, H₂O | High | [3] |

| 3-Methyl-1-butyne | 3-Methyl-2-butanone | HgSO₄, H₂SO₄, H₂O | Not specified | [4] |

| Cyclohexylacetylene | Cyclohexyl methyl ketone | HgSO₄, H₂SO₄, H₂O | Not specified | [General Knowledge] |

Experimental Protocols

General Safety Precautions: Mercury compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. All mercury-containing waste must be disposed of according to institutional and environmental regulations.

Protocol 1: Synthesis of 2-Octanone from 1-Octyne

Materials:

-

1-Octyne (1.10 g, 10.0 mmol)

-

This compound (0.297 g, 1.0 mmol, 10 mol%)

-

5% Aqueous Sulfuric Acid (20 mL)

-

Methanol (20 mL)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-octyne (1.10 g, 10.0 mmol), methanol (20 mL), and 5% aqueous sulfuric acid (20 mL).

-

Add this compound (0.297 g, 1.0 mmol) to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to afford 2-octanone.

Protocol 2: Synthesis of Acetophenone from Phenylacetylene

Materials:

-

Phenylacetylene (1.02 g, 10.0 mmol)

-

This compound (catalytic amount)

-

Dilute Sulfuric Acid

-

Water

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve phenylacetylene (1.02 g, 10.0 mmol) in a mixture of water and dilute sulfuric acid.

-

Add a catalytic amount of this compound to the solution.

-

Heat the mixture at 60 °C with stirring. The reaction progress can be monitored by TLC or GC analysis.

-

Upon completion of the reaction, allow the mixture to cool to ambient temperature.

-

Extract the product with diethyl ether (3 x 25 mL).

-

Combine the organic extracts and wash with a saturated solution of sodium bicarbonate followed by brine.

-

Dry the ethereal solution over anhydrous sodium sulfate.

-

Filter and remove the solvent by rotary evaporation.

-

The resulting crude acetophenone can be purified by distillation under reduced pressure.

Mandatory Visualizations

Caption: Catalytic cycle of this compound-mediated alkyne hydration.

Caption: General experimental workflow for alkyne hydration.

References

- 1. researchgate.net [researchgate.net]

- 2. fiveable.me [fiveable.me]

- 3. 9.4 Hydration of Alkynes - Organic Chemistry | OpenStax [openstax.org]

- 4. Hydration | OpenOChem Learn [learn.openochem.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 5.11 Hydration of Alkynes – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

Application Notes and Protocols: Mechanism of Oxymercuration-Demercuration using Mercury(II) Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxymercuration-demercuration is a powerful and reliable method for the hydration of alkynes to ketones, following Markovnikov's rule. The use of mercury(II) sulfate (HgSO₄) as a catalyst, typically in the presence of a strong acid like sulfuric acid (H₂SO₄), provides a mild and efficient route to carbonyl compounds.[1][2] This reaction is particularly advantageous as it avoids the formation of discrete carbocation intermediates, thus preventing skeletal rearrangements that can occur under strongly acidic hydration conditions.[3] The regioselective formation of methyl ketones from terminal alkynes makes this a valuable tool in organic synthesis.[4] While modern, less toxic catalysts are now often preferred, understanding the mechanism and application of this classic reaction remains fundamental for synthetic chemists.[1] Carbonyl compounds are crucial intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals and other fine chemicals.[1]

Mechanism of Action

The this compound-catalyzed hydration of alkynes proceeds through a multi-step mechanism that ensures high regioselectivity. The reaction begins with the electrophilic addition of the mercuric ion (Hg²⁺) to the alkyne, forming a cyclic mercurinium ion intermediate. This is followed by the nucleophilic attack of water, leading to an organomercury enol, which then tautomerizes to the more stable ketone.

The key steps of the mechanism are as follows:

-

Formation of the Mercurinium Ion: The π-electrons of the alkyne attack the mercury(II) ion, forming a bridged mercurinium ion intermediate. This three-membered ring activates the alkyne for nucleophilic attack.

-

Nucleophilic Attack by Water: A water molecule attacks the more substituted carbon of the mercurinium ion, following Markovnikov's rule. This leads to the opening of the ring and the formation of a protonated organomercury enol.

-

Deprotonation: A base (typically water or the conjugate base of the acid catalyst) removes a proton from the oxonium ion, yielding a neutral organomercury enol.

-

Protodemercuration: The organomercury group is replaced by a proton from the acidic medium. This step regenerates the mercury(II) catalyst.

-

Keto-Enol Tautomerization: The initially formed enol rapidly tautomerizes to the more stable ketone product.[2][4]

Applications in Organic Synthesis

The synthesis of methyl ketones from terminal alkynes is a significant transformation in organic chemistry. Methyl ketones are prevalent structural motifs in many natural products and are versatile precursors for further functional group manipulations. While direct applications in the final steps of modern drug synthesis are less common due to concerns over mercury toxicity, the fundamental transformation remains relevant for the construction of complex molecular architectures.

For instance, the synthesis of key fragments of complex natural products with potential therapeutic applications often relies on the robust and predictable formation of carbonyl groups. While not a direct synthesis of a marketed drug, the principles are directly applicable to the challenges faced in pharmaceutical development.

Data Presentation

The following table summarizes the experimental data for the hydration of 1-ethynylcyclohexanol to 1-acetylcyclohexanol, a representative example of the this compound-catalyzed hydration of a terminal alkyne.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount (moles) | Volume/Mass | Molar Ratio |

| 1-Ethynylcyclohexanol | 124.18 | 0.50 | 62.1 g | 1.0 |

| Sulfuric Acid (conc.) | 98.08 | 0.05 | 2.7 mL | 0.1 |

| This compound | 296.65 | 0.0125 | 3.7 g | 0.025 |

| Water | 18.02 | 13.9 | 250 mL | 27.8 |

| Product | ||||

| 1-Acetylcyclohexanol | 142.20 | - | 57-61 g (Yield: 80-85%) | - |

Experimental Protocols

Synthesis of 1-Acetylcyclohexanol from 1-Ethynylcyclohexanol

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

-

1-Ethynylcyclohexanol (62.1 g, 0.50 mol)

-

Concentrated Sulfuric Acid (2.7 mL, 0.05 mol)

-

This compound (3.7 g, 0.0125 mol)

-

Water (250 mL)

-

Sodium Chloride

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate

-

500-mL three-necked flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

A 500-mL three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

A solution of 2.7 mL (0.05 mol) of concentrated sulfuric acid in 250 mL of water is prepared in the flask, and 3.7 g (0.0125 mol) of this compound is added.

-

The mixture is stirred and heated to 60°C.

-

The stirrer is stopped, and 62.1 g (0.50 mol) of 1-ethynylcyclohexanol is added through the dropping funnel over a period of 5–10 minutes.

-

Stirring is resumed, and the temperature of the reaction mixture is maintained at 60°C for 2.5 hours.

-

The reaction mixture is cooled to room temperature, and the aqueous layer is saturated with sodium chloride.

-

The mixture is transferred to a separatory funnel, and the product is extracted with three 75-mL portions of diethyl ether.

-

The combined ether extracts are washed with a saturated sodium bicarbonate solution and then with water.

-

The ether solution is dried over anhydrous magnesium sulfate.

-

The ether is removed by distillation, and the residue is distilled under reduced pressure.

-

The product, 1-acetylcyclohexanol, is collected at 98-101°C/18 mmHg as a colorless liquid. The yield is 57–61 g (80–85%).

Safety Precautions

This compound and other mercury compounds are highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves and safety glasses, must be worn at all times. All mercury-containing waste must be disposed of according to institutional and environmental regulations. Concentrated sulfuric acid is corrosive and should also be handled with care.

References

- 1. (+)-Discodermolide: Total Synthesis, Construction of Novel Analogues, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of (+)-discodermolide by catalytic stereoselective borylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5.11 Hydration of Alkynes – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 4. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Markovnikov Hydration of Alkynes with HgSO₄ Catalyst

Introduction

The hydration of alkynes is a fundamental organic transformation that converts a carbon-carbon triple bond into a carbonyl group. When catalyzed by mercuric sulfate (HgSO₄) in aqueous acid, this reaction proceeds with Markovnikov regioselectivity, yielding ketones from terminal and internal alkynes.[1][2][3] This protocol is particularly valuable for the synthesis of methyl ketones from terminal alkynes, a common structural motif in natural products and pharmaceutical compounds.[2][4][5] The reaction proceeds via an enol intermediate, which rapidly tautomerizes to the more stable keto form.[1][2][3]

Principle of the Method

The HgSO₄-catalyzed hydration of alkynes follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the triple bond, and a hydrogen atom adds to the less substituted carbon.[1][3][6] The reaction mechanism involves the formation of a cyclic mercurinium ion intermediate, which prevents carbocation rearrangements that can occur in simple acid-catalyzed hydrations.[4][7][8] Water then acts as a nucleophile, attacking the more substituted carbon of this intermediate. Subsequent protonolysis of the carbon-mercury bond and keto-enol tautomerization under acidic conditions yield the final ketone product.[1][4][5] For terminal alkynes (RC≡CH), this method reliably produces methyl ketones (RC(O)CH₃).[2][4] Unsymmetrical internal alkynes (RC≡CR') often yield a mixture of two isomeric ketones, which can limit the synthetic utility in those cases.[2][4][7]

Reaction Mechanism & Experimental Workflow

The following diagrams illustrate the key steps in the reaction mechanism and the general laboratory workflow for this procedure.

References

- 1. 9.4 Hydration of Alkynes - Organic Chemistry | OpenStax [openstax.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 9.4 Hydration of Alkynes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. orgosolver.com [orgosolver.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Khan Academy [khanacademy.org]

- 7. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]

- 8. Oxymercuration-Demercuration - Chemistry Steps [chemistrysteps.com]

Application Notes and Protocols: Synthesis of Methyl Ketones using Mercury(II) Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydration of terminal alkynes is a fundamental transformation in organic synthesis, providing a direct route to methyl ketones. Among the various methods available, the use of mercury(II) sulfate as a catalyst in aqueous acidic media is a classic and effective strategy. This reaction, known as the Kucherov reaction, proceeds with high regioselectivity, consistently yielding methyl ketones from terminal alkynes in accordance with Markovnikov's rule.[1][2] This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound for the synthesis of methyl ketones.

Reaction Principle and Mechanism

The mercury(II)-catalyzed hydration of a terminal alkyne involves the electrophilic addition of water across the carbon-carbon triple bond. The reaction is typically carried out in the presence of a strong acid, such as sulfuric acid, which protonates the intermediate to facilitate the reaction.[3]

The generally accepted mechanism involves the following key steps:

-

Activation of the Alkyne: The mercury(II) ion acts as a Lewis acid, coordinating to the alkyne's triple bond. This coordination polarizes the π-system and activates the alkyne towards nucleophilic attack.[4]

-

Nucleophilic Attack of Water: A water molecule attacks the more substituted carbon of the activated alkyne complex, following Markovnikov's rule. This leads to the formation of a vinylmercuric carbocation.

-

Deprotonation: A base (typically water or bisulfate ion) removes a proton from the oxonium ion, yielding a mercury-containing enol intermediate.

-

Protodemercuration: Under the acidic conditions, the mercury-containing group is replaced by a proton to give a neutral enol.

-

Keto-Enol Tautomerization: The initially formed enol is unstable and rapidly tautomerizes to the more stable keto form, which is the final methyl ketone product.[1][3] With few exceptions, the keto-enol tautomeric equilibrium lies significantly on the side of the ketone.[1]

Data Presentation

The following table summarizes the synthesis of various methyl ketones from their corresponding terminal alkynes using mercury(II)-based catalysts.

| Entry | Terminal Alkyne Substrate | Methyl Ketone Product | Catalyst System | Reaction Conditions | Yield (%) | Reference |

| 1 | Phenylacetylene | Acetophenone | HgSO₄, H₂SO₄, H₂O | Not specified | Not specified | [5] |

| 2 | 1-Hexyne | 2-Hexanone | HgSO₄, H₂SO₄, H₂O | Not specified | Not specified | [1] |

| 3 | Phenylacetylene | Acetophenone | Hg(OTf)₂·(TMU)₂ | CH₃CN, CH₂Cl₂, H₂O, rt, 12h | Quantitative | [6] |

| 4 | 3-Phenylpropyne | Benzyl methyl ketone | Hg(OTf)₂·(TMU)₂ | CH₃CN, CH₂Cl₂, H₂O, rt, 12h | Quantitative | [6] |